molecular formula C13H12Cl2N2 B099565 4-[(4-Amino-2-chlorophenyl)methyl]-3-chloroaniline CAS No. 17096-29-6

4-[(4-Amino-2-chlorophenyl)methyl]-3-chloroaniline

Cat. No.: B099565
CAS No.: 17096-29-6
M. Wt: 267.15 g/mol
InChI Key: JWADROPLEXJCRF-UHFFFAOYSA-N
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Description

Benzenamine, 4,4’-methylenebis(3-chloro-) is an organic compound that belongs to the class of aromatic amines. It consists of two benzene rings connected by a methylene bridge, with each benzene ring substituted by an amino group and a chlorine atom. This compound is known for its versatility and reactivity, making it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 4,4’-methylenebis(3-chloro-) typically involves the reaction of 3-chloroaniline with formaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the methylene bridge between the two benzene rings. The reaction is usually carried out in an aqueous medium with hydrochloric acid as the catalyst .

Industrial Production Methods: In industrial settings, the production of Benzenamine, 4,4’-methylenebis(3-chloro-) follows a similar synthetic route but on a larger scale. The process involves the continuous addition of formaldehyde to a solution of 3-chloroaniline in the presence of hydrochloric acid. The reaction mixture is then heated to promote the condensation reaction, followed by neutralization with a base to precipitate the product .

Types of Reactions:

    Oxidation: Benzenamine, 4,4’-methylenebis(3-chloro-) can undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced to form the corresponding diamine.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products:

Mechanism of Action

The mechanism of action of Benzenamine, 4,4’-methylenebis(3-chloro-) involves its reactivity as an aromatic amine. The amino groups can participate in various chemical reactions, such as nucleophilic substitution and condensation reactions. The methylene bridge provides structural stability, while the chlorine atoms can be substituted by other functional groups, allowing for the synthesis of a wide range of derivatives .

Comparison with Similar Compounds

Uniqueness: Benzenamine, 4,4’-methylenebis(3-chloro-) is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of chlorine atoms at the 3-position on each benzene ring allows for specific chemical modifications and applications that are not possible with other similar compounds.

Properties

CAS No.

17096-29-6

Molecular Formula

C13H12Cl2N2

Molecular Weight

267.15 g/mol

IUPAC Name

4-[(4-amino-2-chlorophenyl)methyl]-3-chloroaniline

InChI

InChI=1S/C13H12Cl2N2/c14-12-6-10(16)3-1-8(12)5-9-2-4-11(17)7-13(9)15/h1-4,6-7H,5,16-17H2

InChI Key

JWADROPLEXJCRF-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N)Cl)CC2=C(C=C(C=C2)N)Cl

Canonical SMILES

C1=CC(=C(C=C1N)Cl)CC2=C(C=C(C=C2)N)Cl

Key on ui other cas no.

17096-29-6

Origin of Product

United States

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